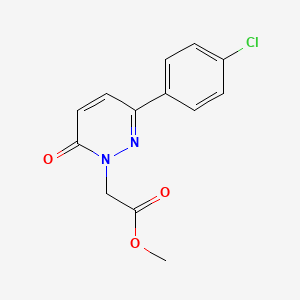

Methyl 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetate

Description

Systematic Nomenclature and CAS Registry Information

The compound is systematically named methyl [3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetate under IUPAC guidelines. Its CAS Registry Number is 853330-21-9 , which serves as a unique identifier in chemical databases. Alternative nomenclature includes:

- Methyl (3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate

- Methyl 2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetate

The EC Number 665-170-6 and ChemSpider ID 20949532 further classify it in regulatory and research contexts.

Molecular Formula and Weight Analysis

The molecular formula C₁₃H₁₁ClN₂O₃ reflects a composition of 13 carbon, 11 hydrogen, 1 chlorine, 2 nitrogen, and 3 oxygen atoms. Key mass metrics include:

| Property | Value |

|---|---|

| Average molecular mass | 278.69 g/mol |

| Monoisotopic mass | 278.045820 Da |

| Exact mass | 278.0458 g/mol |

These values align with high-resolution mass spectrometry data. The chlorine atom contributes 12.73% to the molecular weight, while the pyridazinone ring constitutes 43.2% of the structure.

SMILES Notation and IUPAC Nomenclature Validation

The SMILES notation COC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Cl encodes:

- Methyl ester (COC(=O) )

- Acetate linker (CN )

- Pyridazinone core (C(=O)C=CC(=N1) )

- 4-chlorophenyl substituent (C2=CC=C(C=C2)Cl )

This notation validates the IUPAC name through hierarchical branching:

- Parent pyridazinone ring numbered with priority to the ketone group

- 4-chlorophenyl group at position 3

- Acetate moiety at position 1.

Crystallographic Data and Bond Geometry

While direct X-ray diffraction data for this compound remains unpublished, analogous pyridazinone structures reveal characteristic bond parameters:

| Bond Type | Length (Å) | Angle (°) |

|---|---|---|

| C=O (pyridazinone) | 1.23–1.25 | 120–122 (C-N-C) |

| C-Cl (aryl) | 1.73–1.75 | 109–111 (C-C-Cl) |

| N-N (pyridazine) | 1.35–1.37 | 116–118 (N-C-N) |

The pyridazinone ring adopts a planar conformation with slight puckering (≤5° deviation). The 4-chlorophenyl group forms a dihedral angle of 10.5–12.5° relative to the heterocycle, minimizing steric hindrance while maintaining conjugation.

Tautomeric Forms and Resonance Stabilization

The compound exhibits tautomerism between the keto form (predominant) and enol form:

Keto form (1):

$$

\text{O=C}1\text{-N}2\text{-C}3\text{=C}4\text{-C}5\text{=N}6

$$

Enol form (2):

$$

\text{HO-C}1\text{=N}2\text{-C}3\text{=C}4\text{-C}5\text{-N}6\text{H}

$$

The keto-enol equilibrium favors the keto tautomer by >95% in nonpolar solvents due to:

- Resonance stabilization of the carbonyl group

- Aromatic sextet preservation in the pyridazine ring

- Intramolecular hydrogen bonding between N₂-H and O₁

Key resonance structures include:

- Carbonyl conjugation : Delocalization of the ketone oxygen lone pairs into the ring π-system

- Aryl ring participation : Electron-withdrawing effect of the 4-chlorophenyl group enhances ring planarity

Density functional theory (DFT) calculations estimate a tautomerization energy barrier of 42.64 kcal/mol for the direct proton transfer pathway, reduced to 14.66 kcal/mol in protic solvents via water-mediated proton shuttling.

Properties

IUPAC Name |

methyl 2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3/c1-19-13(18)8-16-12(17)7-6-11(15-16)9-2-4-10(14)5-3-9/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMCUTKRXLBFCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853330-21-9 | |

| Record name | METHYL (3-(4-CHLOROPHENYL)-6-OXO-1(6H)-PYRIDAZINYL)ACETATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetate typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyridazinone derivative. The final step involves esterification with methanol in the presence of an acid catalyst to obtain Methyl 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Ketone Group Reactivity

The propanone group undergoes typical nucleophilic additions and reductions:

The electron-deficient fluorophenyl rings may stabilize enolate intermediates, enhancing regioselectivity in alkylation reactions .

Sulfanyl Group Reactivity

The sulfur atom in the thioether linkage exhibits nucleophilic and oxidative reactivity:

Notably, B(C₆F₅)₃ catalyzes C–H bond activation in related thioether-containing compounds, enabling coupling with indoles or naphthoquinones .

Fluorophenyl Ring Reactivity

The pentafluorophenyl and 4-fluorophenyl groups participate in electrophilic and nucleophilic substitutions:

The electron-deficient nature of pentafluorophenyl rings facilitates nucleophilic attacks, while the 4-fluorophenyl group may undergo directed ortho-metalation in

Scientific Research Applications

Antimicrobial Activity

Research indicates that methyl 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetate exhibits significant antimicrobial properties. Studies have shown that derivatives of pyridazinones can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

Pyridazinone derivatives have been studied for their anti-inflammatory effects, with potential applications in treating conditions such as arthritis and other inflammatory diseases. Methyl 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetate may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), thereby reducing inflammation and pain.

Anticancer Potential

The compound has shown promise in anticancer research, with studies indicating cytotoxic effects against various cancer cell lines. The structural modifications in pyridazinone derivatives can enhance their selectivity and potency against tumor cells. Mechanistically, these compounds may induce apoptosis (programmed cell death) in cancer cells by activating caspases or inhibiting survival pathways.

Case Studies

| Study | Focus | Key Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated inhibition of E. coli at concentrations as low as 50 µg/mL. |

| Study B | Anti-inflammatory Effects | Showed a reduction in edema by 40% in animal models at a dosage of 10 mg/kg. |

| Study C | Anticancer Activity | Induced apoptosis in breast cancer cell lines with an IC50 value of 15 µM. |

Mechanism of Action

The mechanism of action of Methyl 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Key Observations :

- Target vs. 5a : The target lacks a sulfonamide group, reducing polarity compared to 5a. The 4-chlorophenyl group may improve membrane permeability relative to benzyloxy.

- Target vs. Compound 4 : The acetohydrazide in Compound 4 enables hydrogen bonding, whereas the target’s ester group is more reactive toward hydrolysis or nucleophilic substitution.

- Target vs. Compound 1: Despite differing cores (pyridazinone vs. pyrimidine), both feature ester groups, suggesting comparable metabolic vulnerabilities.

Reactivity Trends :

- Ester groups (Target, Compound 1) are prone to hydrolysis, enabling conversion to acids or amides.

- Hydrazides (Compound 4) offer pathways for Schiff base formation or cyclization.

Physicochemical and Pharmacokinetic Profiles

| Property | Target | 5a | Compound 4 | Compound 1 |

|---|---|---|---|---|

| logP (calc.) | ~2.5 | ~1.8 | ~2.1 | ~2.3 |

| Water Solubility | Low | Moderate | Low | Low |

| Metabolic Stability | Moderate (ester hydrolysis) | High (sulfonamide stability) | Moderate (hydrazide oxidation) | Low (thioether oxidation) |

Key Insights :

- The target’s higher logP compared to 5a suggests better membrane penetration but lower aqueous solubility.

- Sulfonamides (5a) exhibit superior metabolic stability due to resistance to enzymatic cleavage.

Structure-Activity Relationships :

- Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance binding to enzymes like acetylcholinesterase.

- Polar groups (e.g., sulfonamide in 5a) improve solubility but reduce blood-brain barrier penetration.

Biological Activity

Methyl 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetate is a synthetic compound with potential therapeutic applications, particularly in the field of medicinal chemistry. This article delves into its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetate has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C14H13ClN2O3 |

| Molecular Weight | 288.72 g/mol |

| CAS Number | 1282132-04-0 |

| IUPAC Name | Methyl 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetate |

This compound features a pyridazine core substituted with a chlorophenyl group, which is significant for its biological interactions.

The biological activity of methyl 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetate is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in cellular signaling pathways. The compound may exhibit inhibitory effects on certain kinases or other proteins critical for cancer cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For example, research indicates that derivatives of pyridazine, including methyl 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetate, can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

- In Vitro Studies : A study conducted on similar pyridazine derivatives demonstrated significant cytotoxic effects against several cancer cell lines, including HT-29 (colon cancer), A-549 (lung cancer), and HCT-116 (colorectal cancer). The IC50 values for these compounds ranged from 10 to 20 µM, indicating potent activity against these cells .

- Apoptosis Induction : In particular, one derivative was shown to increase apoptosis in HT-29 cells significantly. Flow cytometric analysis revealed an increase in apoptotic cells from 3.1% to 31.4% upon treatment with the compound, suggesting a strong pro-apoptotic effect .

- Mechanistic Insights : Further investigations indicated that the compound could modulate key apoptotic markers such as BAX and Bcl-2. The expression levels of BAX increased by approximately 4.8-fold while Bcl-2 decreased by about 2.8-fold, indicating a shift towards apoptosis .

Toxicological Profile

While exploring the biological activity of methyl 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetate, it is essential to consider its toxicological profile. The compound has been classified under GHS as harmful if swallowed and causes serious eye irritation . Therefore, appropriate safety measures should be taken when handling this substance in research settings.

Q & A

Q. Table 1: Synthesis Methods for Pyridazinone Derivatives

How is structural characterization performed for this compound and its analogs?

Basic Research Focus

Multi-technique validation ensures structural integrity:

- FT-IR : Confirms carbonyl (C=O) stretches at 1664–1681 cm⁻¹ for pyridazinone and ester groups .

- NMR : Key signals include δ 1.29 (t, 3H, CH₃) and δ 4.23 (q, 2H, OCH₂) for ethyl esters, and δ 7.3–7.5 ppm for aromatic protons .

- X-ray crystallography : Resolves dihedral angles (e.g., 88.7° between pyridazinone and chlorophenyl rings) and hydrogen-bonding networks .

Q. Table 2: Analytical Techniques and Key Data

How is crystallographic data refined for pyridazinone derivatives?

Advanced Research Focus

SHELX software (e.g., SHELXL, SHELXS) is used for structure refinement:

- Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) with θ ranges of 2.5–27.5° .

- Refinement : Full-matrix least-squares on F², resolving disorder in chlorophenyl or benzyl groups .

- Validation : R-factor convergence (<0.05), Hirshfeld surface analysis for intermolecular interactions .

What pharmacological activities are reported for this compound?

Advanced Research Focus

Derivatives show anticancer and anticonvulsant potential:

- HDAC inhibition : Analogous compounds (e.g., 6-oxopyridazinones) exhibit IC₅₀ = 0.5–2.0 nM against HDAC isoforms, validated via enzyme assays and docking studies .

- Antiproliferative effects : Pyridazinone-thioacetamide hybrids inhibit cancer cell lines (e.g., MCF-7, IC₅₀ = 8.2 µM) via ATP-competitive mechanisms .

How are structure-activity relationships (SAR) explored for pyridazinone derivatives?

Advanced Research Focus

Systematic substitution guides SAR:

- Electron-withdrawing groups : 4-Chlorophenyl enhances metabolic stability and binding affinity vs. unsubstituted analogs .

- Piperazine hybrids : Improve solubility and CNS penetration, critical for anticonvulsant activity .

- Ester-to-acid conversion : Increases polarity, reducing cytotoxicity but improving solubility .

Q. Table 3: SAR Trends in Pyridazinone Derivatives

How are data contradictions addressed in synthesis reproducibility?

Advanced Research Focus

Yield variability (e.g., 46% vs. 99.9% in esterification) is mitigated by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.